ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde and ethanol.
Reaction Conditions: The aldehyde reacts with ethanol in the presence of an acid catalyst to form the ester.
Chemical Reactions Analysis
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrrole derivatives
Scientific Research Applications
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of pyrrole derivatives on biological systems.
Industrial Applications: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: This compound lacks the methoxy group, which can affect its reactivity and biological activity.
N-Ethylpyrrole: This compound has a different substitution pattern on the pyrrole ring, leading to different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a different ring structure but share some similar functional groups, leading to comparable reactivity in certain reactions.
Biological Activity
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrrole Derivatives
Pyrrole and its derivatives are known for their significant roles in medicinal chemistry. They exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and neuropharmacological effects . The structural diversity of pyrrole compounds allows for the modification of their pharmacological profiles, making them valuable in drug development.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives. This compound has shown promising activity against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 - 12.5 |
Escherichia coli | 3.12 - 12.5 |
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against various fungal strains with notable effectiveness, indicating its potential as an antifungal agent .
Anticancer Potential
The anticancer properties of pyrrole derivatives have been explored in various studies. This compound has shown cytotoxic effects on cancer cell lines, particularly in leukemia and lymphoma models. The mechanisms underlying these effects involve apoptosis induction and cell cycle arrest .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Receptor Modulation : It has been suggested that pyrrole derivatives can modulate neurotransmitter receptors, potentially leading to neuropharmacological effects .
- Oxidative Stress Induction : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study demonstrated that this compound significantly reduced tumor growth in xenograft models of leukemia when administered at specific dosages.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-amino-3-methoxy-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-9(12)7-8(13-3)6(10)5-11(7)2/h5H,4,10H2,1-3H3 |
InChI Key |
CFBBYMAWJFSGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)N)OC |
Origin of Product |
United States |
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